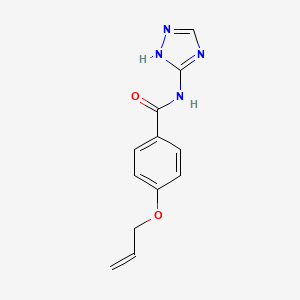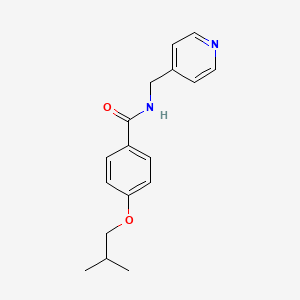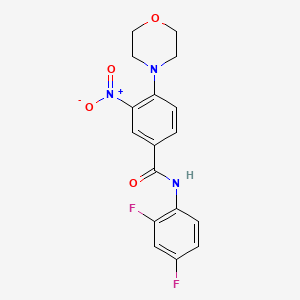![molecular formula C17H16ClNO4 B4399681 2-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399681.png)
2-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
2-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMMA and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CMMA has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, CMMA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, CMMA has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In immunology, CMMA has been shown to modulate immune cell function and cytokine production.
Mecanismo De Acción
The mechanism of action of CMMA is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, CMMA has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in cancer cell growth and angiogenesis. In neurons, CMMA has been shown to modulate the release of neurotransmitters such as glutamate and dopamine. In immune cells, CMMA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
CMMA has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, CMMA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurons, CMMA has been shown to modulate synaptic plasticity and neurotransmitter release. In immune cells, CMMA has been shown to modulate cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMMA in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of specific pathways on cellular function and disease progression. However, one limitation of using CMMA is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for CMMA research. One area of interest is the development of CMMA analogs with improved selectivity and potency. Another area of interest is the use of CMMA in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of CMMA and its potential applications in other scientific research areas.
Propiedades
IUPAC Name |
[2-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-8-14(16(22-3)9-13(10)18)19-17(21)12-6-4-5-7-15(12)23-11(2)20/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARZRKKQDDVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4399601.png)



![N'-{[5-(4-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4399631.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4399665.png)
![2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol](/img/structure/B4399672.png)
![2-{[(4-formylphenoxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4399674.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399685.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
